molecular formula C18H17F3N6O4S3 B14926265 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14926265
M. Wt: 534.6 g/mol
InChI Key: KEWFPRTVCZZPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound known for its significant biological and chemical properties. This compound is part of the cephalosporin class of antibiotics, which are widely used to treat bacterial infections .

Preparation Methods

The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole and pyrazole intermediates. These intermediates are then reacted under specific conditions to form the final compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology and medicine, it is studied for its antimicrobial properties and potential use as an antibiotic. In industry, it is used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of this compound involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis .

Comparison with Similar Compounds

Compared to other cephalosporins, 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include other cephalosporins like cefazolin and cephalexin, which also have antimicrobial activity but differ in their spectrum of activity and pharmacokinetic properties .

Properties

Molecular Formula

C18H17F3N6O4S3

Molecular Weight

534.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H17F3N6O4S3/c1-7-3-10(18(19,20)21)25-26(7)4-11(28)22-12-14(29)27-13(16(30)31)9(5-32-15(12)27)6-33-17-24-23-8(2)34-17/h3,12,15H,4-6H2,1-2H3,(H,22,28)(H,30,31)

InChI Key

KEWFPRTVCZZPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C(F)(F)F

Origin of Product

United States

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